

# Technical Guide: 2,4-Dichloro-5-(chloromethyl)pyrimidine

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## Compound of Interest

Compound Name:	2,4-Dichloro-5-(chloromethyl)pyrimidine
Cat. No.:	B1314503

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CAS Number: 7627-38-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2,4-Dichloro-5-(chloromethyl)pyrimidine**, a key intermediate in synthetic organic chemistry. Due to its reactive sites, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds, particularly in the development of novel pharmaceutical and agrochemical agents. This document summarizes its known properties, a representative synthesis protocol, and relevant safety information.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **2,4-Dichloro-5-(chloromethyl)pyrimidine** are summarized below. These properties are essential for its handling, storage, and application in synthetic protocols.

## Table 1: Chemical Identifiers

Identifier	Value
CAS Number	7627-38-5 <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>3</sub> Cl <sub>3</sub> N <sub>2</sub> <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	197.45 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	2,4-dichloro-5-(chloromethyl)pyrimidine
Canonical SMILES	C1=C(C(=NC(=N1)Cl)Cl)CCl <a href="#">[1]</a>
InChI	InChI=1S/C5H3Cl3N2/c6-1-3-2-9-5(8)10-4(3)7/h2H,1H2 <a href="#">[1]</a>
InChIKey	VLOODHWTRPYFIS-UHFFFAOYSA-N <a href="#">[1]</a>

## Table 2: Physical and Chemical Data

Property	Value
Appearance	White to cream solid <a href="#">[1]</a>
Solubility	Slightly soluble in water (2.4 g/L at 25 °C) <a href="#">[1]</a>
Storage Temperature	2-8 °C, under inert atmosphere
Purity	Typically ≥98% from commercial suppliers

## Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **2,4-Dichloro-5-(chloromethyl)pyrimidine** is not readily available in the searched literature, a general and representative method can be derived from established procedures for analogous 2,4-dichloropyrimidines. The most common synthetic route involves the chlorination of a corresponding dihydroxypyrimidine (uracil derivative) using a strong chlorinating agent such as phosphorus oxychloride (POCl<sub>3</sub>).

The logical precursor for this synthesis is 5-(hydroxymethyl)uracil (also known as 5-hydroxymethyl-2,4(1H,3H)-pyrimidinedione). The hydroxyl groups of the pyrimidine ring and the

primary alcohol on the chloromethyl side chain are all converted to chlorides in a one-pot reaction.

## Representative Experimental Protocol: Chlorination of 5-(hydroxymethyl)uracil

Disclaimer: This is a representative protocol based on the synthesis of structurally similar compounds.<sup>[3][4]</sup> Researchers should conduct their own risk assessment and optimization.

Objective: To synthesize **2,4-Dichloro-5-(chloromethyl)pyrimidine** from 5-(hydroxymethyl)uracil.

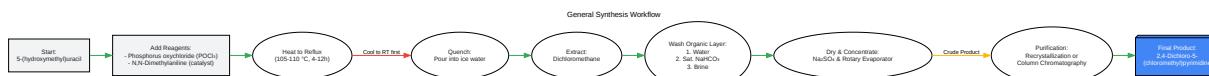
### Materials:

- 5-(hydroxymethyl)uracil
- Phosphorus oxychloride ( $\text{POCl}_3$ ), excess
- N,N-Dimethylaniline (or another suitable base/catalyst)
- Dichloromethane (DCM) or Chloroform ( $\text{CHCl}_3$ ) for extraction
- Ice water
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )

### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-(hydroxymethyl)uracil (1.0 equivalent) in an excess of phosphorus oxychloride (at least 3.0 equivalents). The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

- **Addition of Catalyst:** Slowly add N,N-dimethylaniline (approx. 1.0-2.0 equivalents) to the stirred suspension. The addition may be exothermic.
- **Heating:** Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 4-12 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.
- **Work-up - Quenching:** After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice or into ice-cold water to quench the excess  $\text{POCl}_3$ . This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or chloroform (3 x volumes).
- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure **2,4-Dichloro-5-(chloromethyl)pyrimidine**.

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Caption: Representative synthesis of **2,4-Dichloro-5-(chloromethyl)pyrimidine**.

## Reactivity and Applications

**2,4-Dichloro-5-(chloromethyl)pyrimidine** possesses three reactive chlorine atoms, making it a highly valuable synthetic intermediate. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), while the chlorine in the chloromethyl group is susceptible to nucleophilic substitution (SN2).

The regioselectivity of SNAr reactions on the 2,4-dichloropyrimidine core can be sensitive to substituents on the ring and the nature of the nucleophile, allowing for controlled, stepwise functionalization. This reactivity profile enables its use in the synthesis of a diverse range of pyrimidine derivatives for screening in drug discovery and agrochemical research.

## Safety Information

Halogenated heterocyclic compounds should be handled with care. Based on data for structurally related compounds, **2,4-Dichloro-5-(chloromethyl)pyrimidine** may be toxic and an irritant.<sup>[5]</sup>

- **Handling:** Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- **Storage:** Store in a tightly sealed container in a cool, dry place (2-8 °C) under an inert atmosphere to prevent degradation.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

This document is intended for research and development purposes only. All procedures should be carried out by trained professionals with an appropriate understanding of the associated hazards.

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